

Navigating the Synthesis and Application of OCTACOSANE-14,15-14C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OCTACOSANE-14 15-14C

Cat. No.: B1140267

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of OCTACOSANE-14,15-14C, a radiolabeled long-chain alkane, for research and development applications. This document details available sourcing options, pricing considerations, and in-depth experimental protocols. Furthermore, it elucidates the known biological activities of octacosane, including its role in apoptosis, supported by a visual representation of the signaling pathway.

Sourcing and Procurement of OCTACOSANE-14,15-14C

Direct, off-the-shelf commercial suppliers for OCTACOSANE-14,15-14C are not readily available. The specialized nature of this radiolabeled compound necessitates custom synthesis. Several reputable companies offer custom radiolabeling services and can synthesize OCTACOSANE-14,15-14C to meet specific research requirements.

Table 1: Custom Radiosynthesis Service Providers

Company	Service Highlights	Geographic Reach
Selcia (part of Eurofins)	<p>Expertise in complex ¹⁴C custom radiosynthesis for preclinical and clinical studies. Provides a full Certificate of Analysis and can offer GLP-certified products.[1][2]</p>	Global
Headway	<p>Specializes in ¹⁴C-labeled compounds for pharmaceutical development, offering GMP synthesis services for human studies. Typical R&D cycle is 2-3 months.[3][4][5]</p>	Global
Nuvisan	<p>Over 50 years of experience in radiolabeling (³H, ¹⁴C) and stable isotope synthesis. Offers synthesis of a diverse range of compound classes.[4]</p>	Global
Moravek, Inc.	<p>Specializes in the custom manufacture of GMP ¹⁴C-labeled APIs for early-phase clinical trials and offers non-GMP manufacturing for research needs.[6]</p>	Global
Revvity	<p>Experienced in ¹⁴C and ³H custom radiosynthesis, offering collaboration to design and prepare specific radiochemicals with competitive pricing.[3][7]</p>	Global

Pricing Considerations for Custom Synthesis:

The price for custom synthesis of OCTACOSANE-14,15-14C is not fixed and is determined on a project-by-project basis. The primary factors influencing the cost include:

- Starting Material Cost: The availability and cost of the non-radiolabeled starting materials.
- Complexity of Synthesis: The number of steps and the difficulty of the synthetic route to introduce the ¹⁴C label at the desired positions.
- Specific Activity Required: Higher specific activity (a measure of the amount of radioactivity per unit mass) generally increases the cost.
- Purity and Analytical Requirements: The level of chemical and radiochemical purity required, and the extent of analytical characterization (e.g., HPLC, NMR, MS).
- Scale of Synthesis: The total amount of the final radiolabeled product required.
- Regulatory Compliance: Syntheses conducted under Good Manufacturing Practice (GMP) are significantly more expensive than those for research-grade materials.

Researchers should contact the custom synthesis providers directly with their specific requirements to obtain a detailed quote.

Experimental Protocols

Proposed Synthesis of OCTACOSANE-14,15-14C

A specific, detailed protocol for the synthesis of OCTACOSANE-14,15-14C is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of long-chain alkanes and the introduction of carbon-14. A potential strategy involves a coupling reaction of two 14-carbon chains, where one or both contain the ¹⁴C label.

Example Synthetic Approach: Grignard Coupling Reaction

This protocol is a generalized procedure and would require optimization by experienced radiochemists.

Materials:

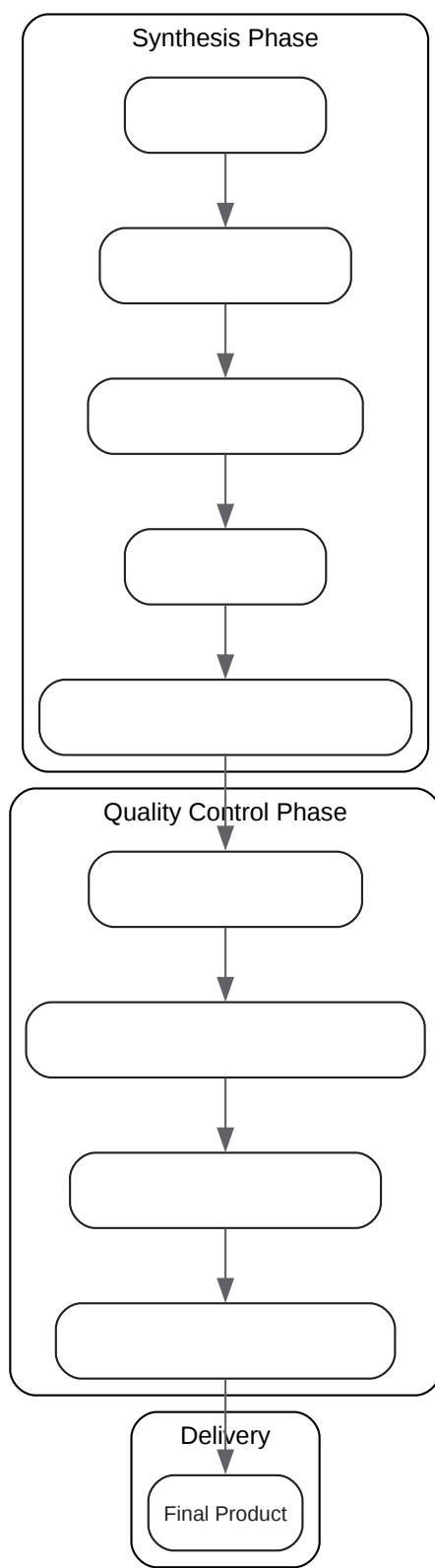
- 1-Bromotetradecane
- Magnesium turnings
- [1,2-¹⁴C]1,2-Dibromoethane (as a precursor for a ¹⁴C-labeled Grignard reagent, or a suitable ¹⁴C-labeled alkyl halide)
- Anhydrous diethyl ether
- Dry ice (solid CO₂)
- Appropriate catalysts (e.g., copper(I) iodide)
- Standard glassware for organic synthesis (dried and under an inert atmosphere)
- Purification apparatus (e.g., column chromatography, preparative HPLC)

Methodology:

- Preparation of the ¹⁴C-labeled Grignard Reagent: A suitable ¹⁴C-labeled alkyl bromide (e.g., [¹⁴C]bromotetradecane, which would need to be synthesized from a commercially available ¹⁴C source like Ba¹⁴CO₃) is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent.
- Coupling Reaction: The ¹⁴C-labeled Grignard reagent is then coupled with a non-labeled 1-bromotetradecane in the presence of a suitable catalyst, such as a copper salt. This cross-coupling reaction will form the 28-carbon chain with the ¹⁴C label at the 14 and 15 positions.
- Work-up and Purification: The reaction mixture is quenched with a dilute acid solution. The organic layer is separated, dried, and the solvent is evaporated. The crude product is then purified using column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.
- Characterization: The final product, OCTACOSANE-14,15-¹⁴C, is characterized to confirm its identity and purity. This involves techniques such as mass spectrometry (MS) to confirm the molecular weight, and radio-HPLC or radio-TLC to determine the radiochemical purity.

The specific activity is determined by measuring the radioactivity of a known mass of the compound.

Workflow for Custom Synthesis and Quality Control:

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Caption: Custom synthesis and quality control workflow for radiolabeled compounds.

Experimental Protocol for Anaerobic Mineralization of OCTACOSANE-14,15-14C

This protocol is adapted from studies on the anaerobic biodegradation of long-chain alkanes in environmental samples.^{[8][9]}

Objective: To determine the rate and extent of anaerobic mineralization of OCTACOSANE-14,15-14C to ¹⁴CO₂ in a given environmental matrix (e.g., sediment, soil).

Materials:

- OCTACOSANE-14,15-14C of known specific activity.
- Environmental samples (e.g., anoxic sediment).
- Anaerobic medium appropriate for the sample type.
- Serum bottles and appropriate seals.
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.
- Gas-tight syringes.
- CO₂ trapping solution (e.g., 1N NaOH).

Methodology:

- Microcosm Setup:
 - In an anaerobic chamber, dispense a known amount of the environmental sample (e.g., 10g of sediment) into sterile serum bottles.
 - Add a defined volume of anaerobic medium to create a slurry.
 - Spike the microcosms with a known amount of OCTACOSANE-14,15-14C, typically dissolved in a minimal amount of a suitable carrier solvent.

- Seal the bottles with butyl rubber stoppers and aluminum crimps.
- Prepare control microcosms:
 - Sterile Control: Autoclaved or chemically sterilized samples to account for abiotic degradation.
 - No Substrate Control: To measure background radioactivity.
- Incubation: Incubate the microcosms in the dark at a constant temperature representative of the in-situ conditions.
- $^{14}\text{CO}_2$ Trapping and Measurement:
 - At regular time intervals, remove a headspace gas sample using a gas-tight syringe.
 - Inject the gas sample into a scintillation vial containing a CO_2 trapping solution (e.g., a smaller vial with NaOH suspended within the larger scintillation vial).
 - Alternatively, flush the headspace of the microcosm with an inert gas through a series of traps containing the CO_2 trapping solution.
 - Add scintillation cocktail to the trapping solution and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the cumulative amount of $^{14}\text{CO}_2$ produced over time.
 - Express the mineralization as a percentage of the initial ^{14}C -octacosane added.
 - Plot the percentage of mineralization versus time to determine the rate of degradation.

Biological Activity and Signaling Pathways

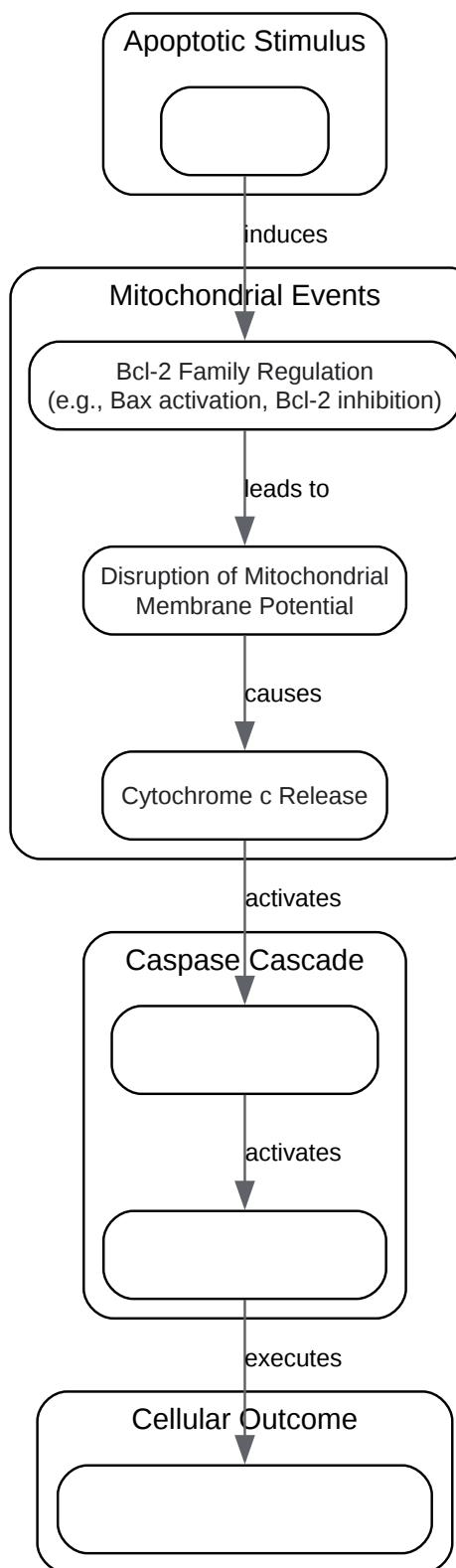
While the primary use of radiolabeled octacosane is as a tracer, the biological activities of the non-labeled compound are of significant interest in drug development.

Antitumor Activity:

Octacosane has demonstrated cytotoxic activity against various cancer cell lines, including murine melanoma (B16F10-Nex2).^[5] In vivo studies have shown that octacosane can delay tumor progression and increase survival rates in animal models. The proposed mechanism for its antitumor effect is the induction of apoptosis.^[5]

Apoptosis Signaling Pathway:

The precise signaling cascade initiated by octacosane is not fully elucidated. However, studies on its antitumor effects suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of a caspase cascade.



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Caption: Proposed intrinsic apoptosis signaling pathway induced by octacosane.

This guide provides a foundational understanding of OCTACOSANE-14,15-14C for researchers. Due to its specialized nature, direct collaboration with custom radiosynthesis providers is essential for procurement. The provided protocols offer a starting point for its synthesis and application in experimental settings, and the information on its biological activity highlights its potential in anticancer research.

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- To cite this document: BenchChem. [Navigating the Synthesis and Application of OCTACOSANE-14,15-14C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140267#octacosane-14-15-14c-supplier-and-pricing>]

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